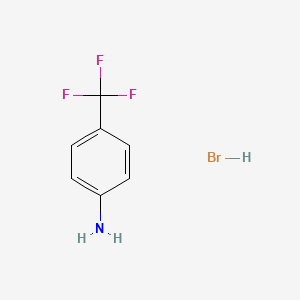

4-(Trifluoromethyl)aniline Hydrobromide

Description

The exact mass of the compound this compound is 240.97140 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)aniline;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.BrH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUCBKSFOWFMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148819-81-2 | |

| Record name | 4-(Trifluoromethyl)aniline Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Context of 4 Trifluoromethyl Aniline Hydrobromide

IUPAC Naming Conventions and Related Derivatives

4-(Trifluoromethyl)aniline (B29031) Hydrobromide is an organic salt. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the cationic portion is 4-(trifluoromethyl)anilinium. Therefore, the full IUPAC name for the salt is 4-(trifluoromethyl)anilinium bromide .

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

4-Aminobenzotrifluoride hydrobromide

4-(Trifluoromethyl)benzenamine hydrobromide

The compound is the hydrobromide salt of the parent free base, 4-(Trifluoromethyl)aniline. This parent compound is a substituted aniline (B41778), featuring a trifluoromethyl group at the para-position (position 4) of the benzene (B151609) ring relative to the amino group. Other related derivatives include the isomeric forms, 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, where the trifluoromethyl group is located at the ortho and meta positions, respectively.

Table 1: Compound Identifiers for 4-(Trifluoromethyl)aniline Hydrobromide

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(Trifluoromethyl)anilinium bromide |

| Synonyms | 4-Aminobenzotrifluoride hydrobromide, 4-(Trifluoromethyl)benzenamine hydrobromide |

| CAS Number | 148819-81-2 |

| Molecular Formula | C₇H₇BrF₃N |

| Molecular Weight | 242.04 g/mol |

Structural Characteristics and the Influence of the Trifluoromethyl Group

The structure of this compound consists of a 4-(trifluoromethyl)anilinium cation and a bromide anion. The defining feature of this molecule is the trifluoromethyl (-CF₃) group, which imparts unique electronic and structural properties to the aniline moiety.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect on the aniline ring is primarily due to a strong negative inductive effect (-I), which arises from the high electronegativity of the three fluorine atoms. This potent inductive pull significantly reduces the electron density of the attached benzene ring.

This electron withdrawal has a profound impact on the amino group. In a standard aniline molecule, the lone pair of electrons on the nitrogen atom is delocalized into the pi system of the benzene ring, contributing to its basicity. wikipedia.org However, in 4-(trifluoromethyl)aniline, the -CF₃ group's strong pull deactivates the ring and draws electron density away from the nitrogen atom. This reduction in electron availability on the nitrogen makes the parent amine, 4-(trifluoromethyl)aniline, a much weaker base than aniline itself. wikipedia.org

The decreased basicity is quantitatively reflected in the pKa value of the conjugate acid (the anilinium ion). A lower pKa value indicates a stronger acid, which in turn means the corresponding base is weaker. The presence of the electron-withdrawing trifluoromethyl group significantly lowers the pKa of the anilinium ion compared to the unsubstituted anilinium ion.

Table 2: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | ~4.6 wikipedia.orgalfa-chemistry.comanko.com.tw |

| 4-(Trifluoromethyl)aniline | Not explicitly found, but pKb is reported as 11.23, which corresponds to a pKa of ~2.77 |

Conformational Analysis

The three-dimensional structure and conformation of this compound are dictated by the geometry of its constituent parts.

Benzene Ring : The core of the molecule is the benzene ring, which is aromatic and maintains a planar geometry.

Anilinium Group (-NH₃⁺) : In the hydrobromide salt, the amino group is protonated to form an anilinium ion. The nitrogen atom in this cation is sp³-hybridized, resulting in a tetrahedral geometry for the -NH₃⁺ group. This is in contrast to the free base, where the -NH₂ group is more planar to allow for better delocalization of the nitrogen lone pair into the ring. wikipedia.org

Trifluoromethyl Group (-CF₃) : The carbon atom of the trifluoromethyl group is also sp³-hybridized with a tetrahedral arrangement of the three fluorine atoms and the bond to the benzene ring. There is generally a low energy barrier to rotation around the single bond connecting the trifluoromethyl group to the benzene ring.

Due to the tetrahedral nature of the protonated amino group and the rotational freedom of the trifluoromethyl group, the molecule as a whole is not planar. The precise solid-state conformation, including bond angles and lengths, would be definitively determined by X-ray crystallographic analysis.

Synthetic Methodologies for 4 Trifluoromethyl Aniline Hydrobromide and Its Precursors

Direct Synthesis of 4-(Trifluoromethyl)aniline (B29031) Hydrobromide

The formation of 4-(Trifluoromethyl)aniline Hydrobromide from 4-(trifluoromethyl)aniline is a direct acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-(trifluoromethyl)aniline acts as a proton acceptor (a base), while hydrobromic acid (HBr) serves as the proton donor (an acid). This reaction is typically carried out by treating a solution of 4-(trifluoromethyl)aniline with a stoichiometric amount of hydrobromic acid. smolecule.com The resulting salt, this compound, precipitates from the reaction mixture and can be isolated and purified by crystallization. smolecule.com

The general reaction is as follows:

C₆H₄(CF₃)NH₂ + HBr → [C₆H₄(CF₃)NH₃]⁺Br⁻

The choice of solvent is a critical parameter in optimizing the yield and purity of the resulting salt.

Precursor Synthesis: 4-(Trifluoromethyl)aniline

The industrial and laboratory-scale synthesis of 4-(trifluoromethyl)aniline is of significant importance as it is a key intermediate for various pharmaceuticals and agrochemicals. nih.gov Several synthetic strategies have been developed to produce this compound, each with its own advantages and limitations.

Amination Reactions

Another approach involves the amination of 3,4-dichlorobenzotrifluoride. This reaction proceeds more readily compared to the amination of p-chlorobenzotrifluoride. The resulting 2-chloro-4-(trifluoromethyl)aniline (B1199932) can then be further processed. For instance, a mixture of 3,4-dichlorobenzotrifluoride, potassium fluoride (B91410), and a solvent like N,N'-dimethylimidazolidinone can be reacted with ammonia (B1221849) gas under pressure and heat to yield 2-chloro-4-(trifluoromethyl)aniline.

| Starting Material | Reagents | Product | Yield |

| 3,4-Dichlorobenzotrifluoride | Ammonia, Potassium Fluoride | 2-Chloro-4-(trifluoromethyl)aniline | 71.8% |

Data derived from patent literature describing similar reactions.

Hydrogenation Strategies (e.g., Pd/C catalyzed)

A widely employed and efficient method for the synthesis of 4-(trifluoromethyl)aniline is the catalytic hydrogenation of 4-nitrobenzotrifluoride (B1347088). This reaction typically utilizes a catalyst, most commonly palladium on carbon (Pd/C), to facilitate the reduction of the nitro group to an amino group in the presence of a hydrogen source. nbinno.com The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and temperature.

The hydrogenation of nitroaromatics is a well-established industrial process. brainly.com The use of Pd/C as a catalyst is favored due to its high activity and selectivity. The reaction can be performed in various solvents, such as methanol (B129727). For example, 4-nitrobenzotrifluoride can be hydrogenated using Raney nickel in methanol under hydrogen pressure to produce 4-(trifluoromethyl)aniline in high purity and yield. libretexts.org

| Starting Material | Catalyst | Hydrogen Source | Solvent | Product | Purity | Yield |

| 4-Nitrobenzotrifluoride | Raney Nickel | Hydrogen gas (10 bar) | Methanol | 4-(Trifluoromethyl)aniline | >99% | 86.3% |

Table based on data from patent literature. libretexts.org

Transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as triethylsilane, is used in conjunction with a catalyst like Pd/C to effect the reduction. nbinno.com

Multi-step Routes Involving Halogenation and Functional Group Interconversions

Multi-step synthetic routes offer flexibility in accessing 4-(trifluoromethyl)aniline from various starting materials. These routes often involve initial halogenation of a trifluoromethyl-substituted benzene (B151609) ring followed by functional group interconversions.

For instance, a process for preparing 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) starts with p-chlorobenzotrifluoride. This starting material undergoes ring chlorination to introduce additional chlorine atoms onto the aromatic ring. The resulting polychlorinated intermediate is then subjected to amination to introduce the amino group, yielding the final product. google.com

A specific example involves the chlorination of p-chlorobenzotrifluoride using elemental chlorine in the presence of a composite catalyst (e.g., iron and ferric chloride) to produce 3,4-dichlorobenzotrifluoride. This intermediate is then subjected to amination. google.com

Another multi-step approach involves the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. google.com While not a direct synthesis of 4-(trifluoromethyl)aniline, it represents a key functional group interconversion that can be employed in more complex synthetic schemes involving trifluoromethylated anilines.

Advanced Synthetic Challenges and Innovations in Trifluoromethylation

The introduction of the trifluoromethyl group into organic molecules is a significant area of research in synthetic chemistry due to the unique properties this group imparts to the parent molecule.

Methodologies for Incorporating the Trifluoromethyl Group

Several advanced methodologies have been developed for the incorporation of the trifluoromethyl group, moving beyond traditional approaches. These methods often focus on direct C-H trifluoromethylation, offering more atom-economical and efficient routes.

Copper-Catalyzed Trifluoromethylation: Copper-mediated cross-coupling reactions have emerged as a powerful tool for trifluoromethylation. For example, the Sandmeyer-type trifluoromethylation allows for the conversion of aromatic amines to trifluoromethylated arenes. This involves the diazotization of the aniline (B41778), followed by a copper-mediated reaction with a trifluoromethyl source. smolecule.com Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent, are often employed as an inexpensive and readily available source of the trifluoromethyl radical. smolecule.com

Palladium-Catalyzed Trifluoromethylation: Palladium catalysis has also been successfully applied to the trifluoromethylation of aromatic C-H bonds. Directing groups can be used to achieve regioselective trifluoromethylation. For instance, an acetamino group can direct the palladium catalyst to introduce a trifluoromethyl group at the ortho position of an acetanilide.

Photoredox Catalysis: Visible-light photoredox catalysis has provided a mild and efficient method for generating trifluoromethyl radicals from various precursors. These radicals can then engage in reactions with aromatic compounds to afford trifluoromethylated products. This approach avoids the need for harsh reaction conditions and stoichiometric metallic reagents. google.com

Recent advancements have also focused on the development of novel trifluoromethylating reagents, such as electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents, which have expanded the scope of trifluoromethylation reactions.

| Method | Catalyst/Reagent | Substrate | Key Feature |

| Sandmeyer-type Trifluoromethylation | Copper | Aromatic amines | Conversion of amino group to trifluoromethyl group |

| C-H Trifluoromethylation | Palladium | Acetanilides | Directed ortho-trifluoromethylation |

| Photoredox Catalysis | Organic Dyes/Iridium complexes | Arenes | Mild, light-induced trifluoromethylation |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound and its precursors necessitates careful control over both regioselectivity and stereoselectivity to ensure the correct isomer is formed and, when applicable, the desired chirality is achieved. Regioselectivity is paramount in positioning the trifluoromethyl (CF₃) group at the para- (4-) position of the aniline ring, while stereoselectivity becomes critical in the synthesis of chiral precursors or derivatives, such as α-trifluoromethyl amines, which are of significant interest in medicinal chemistry. nih.govnih.gov

Regioselective Synthesis

Achieving the desired 1,4-substitution pattern of 4-(trifluoromethyl)aniline requires overcoming the challenge of directing functionalization to the para-position of the benzene ring. Direct C-H trifluoromethylation of aniline can often lead to a mixture of ortho, meta, and para isomers. acs.org Consequently, methodologies that favor para-selectivity are of high value.

One effective strategy involves the use of additives that can sterically direct the reaction. For instance, the radical C-H trifluoromethylation of aromatic compounds has been shown to proceed with high regioselectivity when cyclodextrins (CDs) are used as additives. acs.orgnih.gov The aromatic substrate is encapsulated within the CD cavity, which sterically shields the ortho and meta positions, leaving the para-position more accessible for trifluoromethylation. acs.orgnih.gov This method has been successful even on a gram scale, selectively yielding the single trifluoromethylated product, whereas reactions without the CD additive result in mixtures of single and double trifluoromethylation products. nih.gov

Another approach focuses on directing the innate reactivity of the substrate through specific reaction conditions. It has been demonstrated that solvent choice can significantly influence the regioselectivity of C-H trifluoromethylation, potentially overriding the substrate's inherent bias. nih.gov While many C-H functionalization techniques for anilines utilize directing groups that favor ortho-substitution, developing methods for remote para-selective functionalization remains an active area of research. thieme.deresearchgate.net For example, visible-light-mediated methods using sodium triflinate (CF₃SO₂Na, Langlois' reagent) have been developed for the ortho-trifluoromethylation of aniline derivatives, highlighting the ongoing efforts to control the site of functionalization. acs.orgrsc.org

Table 1: Methodologies for Regioselective C-H Trifluoromethylation

| Method | Substrate Type | Key Reagents/Conditions | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Radical C-H Trifluoromethylation with Host Molecules | Aromatic Compounds | Trifluoromethyl source, Cyclodextrins (CDs) | High para-selectivity due to steric shielding of ortho/meta positions by CD cavity. | acs.orgnih.gov |

| Solvent-Tuned C-H Trifluoromethylation | Heterocycles (e.g., 4-acetylpyridine) | Trifluoromethyl source, Judicious choice of solvent (e.g., DMSO vs. DCM) | Reversal of innate regioselectivity (C-2 vs. C-3) is possible by changing the solvent. | nih.gov |

| Visible-Light Mediated C-H Trifluoromethylation | Aniline Derivatives | CF₃SO₂Na, Photoredox catalyst (e.g., Copper) | Primarily ortho-selectivity has been achieved with specific directing groups. | acs.org |

Stereoselective Synthesis Considerations

While 4-(trifluoromethyl)aniline itself is an achiral molecule, stereoselectivity is a crucial consideration for the synthesis of its chiral derivatives and precursors, which are valuable fluorinated building blocks. nih.govrochester.edu Chiral α-trifluoromethyl amines, in particular, are important pharmacophores and intermediates for bioactive molecules. nih.govnih.gov

A prominent strategy for accessing these chiral compounds is through biocatalysis. Engineered enzymes, such as variants of cytochrome c₅₅₂, have been successfully employed to catalyze asymmetric N-H carbene insertion reactions. nih.govacs.orgnih.gov This method allows for the synthesis of chiral α-trifluoromethyl amino esters from various aryl amines with high yields (up to >99%) and excellent enantioselectivity (up to 95:5 enantiomeric ratio, er). acs.orgnih.govresearchwithrutgers.com Furthermore, by modifying the diazo reagent used in the reaction, the enantioselectivity can be inverted, providing access to the opposite enantiomer with similarly high selectivity (up to 99.5:0.5 er). rochester.eduacs.orgnih.gov

Catalytic enantioselective reduction of trifluoromethyl-substituted imines is another widely used approach. nih.gov Chiral catalysts, such as those derived from BINOL or picolinamide, can facilitate the reduction of imines with hydride sources like catecholborane or trichlorosilane (B8805176) to produce chiral α-trifluoromethylated amines with high enantiomeric excess (ee). organic-chemistry.orgunimi.it Other catalytic asymmetric strategies include the addition of various nucleophiles (e.g., arylboroxines, organozinc reagents, trimethylsilyl (B98337) cyanide) to trifluoromethyl imines, guided by chiral ligands or catalysts. nih.gov

Table 2: Methodologies for Stereoselective Synthesis of Chiral α-Trifluoromethyl Amine Precursors

| Method | Substrate Type | Catalyst/Enzyme | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|---|

| Biocatalytic N-H Carbene Insertion | Aryl Amines, 2-Diazotrifluoropropanoates | Engineered Cytochrome c₅₅₂ | Chiral α-Trifluoromethyl Amino Esters | Up to >99% | Up to 95:5 er | nih.govacs.orgnih.govresearchwithrutgers.com |

| Enantioselective Imine Reduction | α-Trifluoromethylated Imines | BINOL-derived boro-phosphate | Chiral α-Trifluoromethylated Amines | High | Excellent | organic-chemistry.org |

| Asymmetric Nucleophilic Addition | N-Aryl Trifluoromethyl Ketimines | Thiourea Organocatalyst | Chiral α-Trifluoromethyl-α-amino Nitriles | High | High | nih.gov |

| Asymmetric Biomimetic Transamination | Trifluoromethyl Ketones | Chiral Pyridoxamine | Chiral α-Trifluoromethyl Amines | Very Good | Excellent | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 4 Trifluoromethyl Aniline Hydrobromide Derivatives

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of the 4-(trifluoromethyl)aniline (B29031) moiety is a delicate balance between the electron-donating amino group and the electron-withdrawing trifluoromethyl group. When protonated as the hydrobromide salt, the reactivity is further modulated.

In its hydrobromide form, the nitrogen atom of 4-(trifluoromethyl)aniline exists as an ammonium (B1175870) cation (-NH3+). This protonation dramatically alters its chemical character. The lone pair of electrons on the nitrogen, which in the free aniline (B41778) is responsible for its nucleophilicity and basicity, is engaged in a bond with a proton. Consequently, the protonated aniline nitrogen is no longer nucleophilic and cannot readily participate in reactions requiring a lone pair, such as acylation or amidation, directly.

However, the ammonium group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution reactions. chemistrysteps.com The positive charge on the nitrogen atom withdraws electron density from the aromatic ring through an inductive effect, making the ring less susceptible to attack by electrophiles. chemistrysteps.com Any electrophilic substitution would be directed to the meta position, a significant shift from the ortho, para-directing nature of the free amino group. To perform reactions like Friedel-Crafts acylation or nitration at the positions activated by the amino group, the amine is typically first converted to a less deactivating amide, and then hydrolyzed back after the substitution. chemistrysteps.com

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This has profound effects on the reactivity of the entire molecule.

Decreased Basicity: The -CF3 group significantly reduces the basicity of the aniline nitrogen. This decreased basicity can be attributed to the inductive withdrawal of electron density from the aromatic ring and, consequently, from the nitrogen atom, making its lone pair less available for protonation. nih.gov

Ring Deactivation: The -CF3 group deactivates the aromatic ring towards electrophilic substitution. This deactivating effect, combined with the deactivation from the protonated amino group, makes electrophilic attack on the ring of 4-(trifluoromethyl)aniline hydrobromide particularly challenging.

Enhanced Lipophilicity: The presence of the trifluoromethyl group increases the lipophilicity of the molecule. This property is often exploited in medicinal chemistry to improve membrane permeability and bioavailability of drug candidates. mdpi.com

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the -CF3 group can facilitate nucleophilic aromatic substitution reactions, particularly when other leaving groups are present on the ring. acs.org

Derivatization Strategies

Derivatization of 4-(trifluoromethyl)aniline, often starting from the free base after neutralization of the hydrobromide salt, is a common strategy to synthesize a wide array of functionalized molecules for applications in pharmaceuticals and materials science. chemimpex.com

Amidation and acylation reactions are fundamental transformations of the amino group in 4-(trifluoromethyl)aniline. These reactions typically require the free amine, as the protonated form is unreactive. The free aniline can be readily generated by treating the hydrobromide salt with a base.

Once the free amine is available, it can react with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids to form amides. For example, 4-(trifluoromethyl)aniline reacts with cinnamoyl chloride to produce N-[4-(trifluoromethyl)phenyl]cinnamamide. researchgate.net This amide can then undergo further transformations, such as intramolecular cyclization. researchgate.net

Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for acylation reactions, including Friedel-Crafts acylations. semanticscholar.orgmdpi.com While direct Friedel-Crafts acylation on aniline itself is problematic due to the Lewis acid catalyst complexing with the amino group, the use of TfOH can sometimes overcome these challenges under specific conditions. chemistrysteps.com Metal triflates are also effective catalysts for Friedel-Crafts acylation. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)aniline | Cinnamoyl chloride | N-[4-(trifluoromethyl)phenyl]cinnamamide | CH2Cl2, 0 °C | researchgate.net |

| Aniline Derivatives | Acetic Acid | Acetamides | Sulfated TiO2/SnO2 catalyst, 115 °C | researchgate.net |

| Aryl Carboxylic Acids | Anilines | Amides | Catalytic TiF4, refluxing toluene | researchgate.net |

Halogenation of the aromatic ring of 4-(trifluoromethyl)aniline can be achieved through electrophilic substitution. To control the reaction and avoid over-substitution, the amino group is often first acetylated to form an amide. The amide is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled halogenation. chemistrysteps.com For example, 2,6-dichloro-4-trifluoromethyl-aniline can be synthesized via chlorination of 4-trifluoromethyl-aniline. google.com

The formation of an azide (B81097) from the aniline derivative can be accomplished through diazotization followed by reaction with an azide source. This is a common method for introducing the azide functionality, which can then be used in various cycloaddition reactions, such as the synthesis of triazoles. nih.gov Another approach involves the azidotrifluoromethylation of unactivated alkenes using trifluoromethanesulfonyl azide, which concurrently incorporates both CF3 and N3 groups. rsc.org

4-(Trifluoromethyl)aniline and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds.

Quinoline Synthesis: Intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide, mediated by triflic acid, yields 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. researchgate.net Another route involves the base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline (B126271) to form 2-arylquinolines. acs.org

Indole (B1671886) Derivatives: A visible-light-promoted radical cascade cyclization can be employed to construct dihydropyrido[1,2-a]indolone skeletons bearing a trifluoromethyl group. nih.gov

Imidazole Synthesis: N-tetrafluoroethyl-substituted imidazoles can be synthesized from N-tetrafluoroethyl-1,2,3-triazoles through a rhodium(II)-catalyzed transannulation with nitriles. nih.gov

These cyclization reactions often leverage the reactivity of both the aniline nitrogen and the aromatic ring, sometimes in concert with other functional groups introduced through prior derivatization steps. The trifluoromethyl group often plays a key role in influencing the electronic properties of the intermediates and the stability of the final heterocyclic products.

| Starting Material | Reaction Type | Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| N-[4-(trifluoromethyl)phenyl]cinnamamide | Intramolecular Cyclization | 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | Triflic acid, CHCl3, reflux | researchgate.net |

| Alkene-tethered indole derivatives | Photoinduced Radical Cascade Cyclization | Trifluoromethylated dihydropyrido[1,2-a]indolones | Visible light, Umemoto's reagent | nih.gov |

| Ketimines from 2-(trifluoromethyl)aniline | Base-mediated Cyclization | 2-Arylquinolines | Base | acs.org |

N-Alkylation and Related Modifications

N-alkylation of 4-(trifluoromethyl)aniline derivatives is a fundamental transformation for introducing alkyl groups onto the nitrogen atom, thereby creating secondary or tertiary amines. These reactions typically involve the reaction of the aniline with an alkylating agent in the presence of a base.

A common method for N-methylation involves treating 4-(trifluoromethyl)aniline with methyl iodide and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The conditions are often optimized to suppress overalkylation and maximize the yield of the desired N-methylated product. Other alkylating agents, including dimethyl sulfate, can also be employed.

Recent research has also demonstrated a one-pot synthesis for N-trifluoromethylation of N-alkylanilines. This method utilizes sodium triflinate (CF3SO2Na) and triphenylphosphine (B44618) (PPh3) in acetonitrile (B52724), followed by the addition of silver fluoride (B91410) (AgF). This protocol has been successfully applied to a variety of N-alkylanilines, yielding the corresponding N-trifluoromethyl-N-alkylaniline products in good yields. rsc.org For instance, N-methyl-p-toluidine was converted to N,4-dimethyl-N-(trifluoromethyl)aniline with an 87% yield. rsc.org

The table below summarizes various N-alkylation and related modifications of aniline derivatives, including those with a trifluoromethyl substituent.

Table 1: Examples of N-Alkylation and N-Trifluoromethylation Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-methylaniline | 1. CF3SO2Na, PPh3, MeCN, rt, 1h; 2. AgF, 50°C, 5h | N-methyl-N-(trifluoromethyl)aniline | 85% | rsc.org |

| N,2-dimethylaniline | 1. CF3SO2Na, PPh3, MeCN, rt, 1h; 2. AgF, 50°C, 5h | N,2-dimethyl-N-(trifluoromethyl)aniline | 82% | rsc.org |

| N-methyl-4-anisidine | 1. CF3SO2Na, PPh3, MeCN, rt, 1h; 2. AgF, 50°C, 5h | 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | 77% | rsc.org |

Catalytic Approaches in Transformations

Catalysis offers efficient and selective pathways for the transformation of 4-(trifluoromethyl)aniline derivatives. Both metal-based and non-metal-based catalytic systems have been developed to achieve a variety of chemical modifications.

Transition metal catalysis is a cornerstone for constructing complex molecules from simpler precursors. Palladium, copper, and nickel catalysts are particularly prominent in reactions involving aniline derivatives, facilitating cross-coupling reactions to form C-N, C-C, and C-CF3 bonds. nih.govnih.govmit.edu

Palladium-catalyzed C-N cross-coupling reactions, for example, are used to synthesize fluorinated anilines from fluoroalkylamines and aryl halides. nih.govnih.gov These reactions are valuable as the fluoroalkyl groups on the nitrogen can enhance metabolic stability. nih.govnih.gov Research has shown that using a weaker base like potassium phenoxide (KOPh) with a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]2 can effectively couple fluoroalkylamines with aryl bromides and chlorides in high yields and with low catalyst loadings. nih.govnih.gov The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govnih.gov

Copper-catalyzed reactions have also been extensively studied for trifluoromethylation. acs.orgnih.govrsc.orgnih.govrsc.org For instance, a picolinamide-directed copper-catalyzed trifluoromethylation of anilines allows for the installation of a CF3 group at the ortho position. nih.gov This single-electron-transfer mechanism provides an efficient route to ortho-CF3 anilines. nih.gov Furthermore, dual copper and photoredox catalysis systems have been developed for the trifluoromethylation of alkyl bromides, showcasing the versatility of copper in mediating these transformations. acs.org

Table 2: Overview of Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Features | Reference |

|---|---|---|---|---|---|

| [Pd(allyl)Cl]2 / AdBippyPhos / KOPh | C-N Cross-Coupling | Fluoroalkylamine + Aryl bromide/chloride | N-Fluoroalkylaniline | Mild conditions, weak base, low catalyst loading. nih.govnih.gov | nih.govnih.gov |

| Pd(OAc)2 | C-H Trifluoromethylation | Acetanilide | ortho-CF3 Acetanilide | Acetamino-group directed C-H activation. acs.org | acs.org |

| Cu(I) salts | Allylic Trifluoromethylation | Terminal Olefins | Allylic CF3 compounds | Utilizes electrophilic trifluoromethylating reagents. nih.gov | nih.gov |

Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of fluorinated compounds. nih.gov This approach avoids the use of potentially toxic and expensive metals. Methodologies often focus on the introduction of fluorine-containing synthons through reactions like Michael additions or direct trifluoromethylation. nih.gov For example, organocatalytic strategies have been developed for the enantioselective synthesis of tetralin derivatives that contain a trifluoromethylated all-carbon quaternary stereocenter. researchgate.net This involves an initial organocatalytic conjugate addition that sets the chirality for a subsequent diastereoselective intramolecular cycloaddition reaction. researchgate.net

Biocatalysis

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and operation under mild conditions. The biocatalytic toolbox has been expanded to include non-natural carbene transfer reactions. nih.gov A notable development is a biocatalytic platform for the asymmetric synthesis of enantioenriched α-trifluoromethyl amines. nih.gov This was achieved through an asymmetric N–H carbene insertion reaction catalyzed by engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. nih.gov This method provides a sustainable and efficient route to α-trifluoromethylated amines, which are important pharmacophores, from various aniline derivatives. nih.gov

In another advancement, a nonheme iron enzyme, hydroxymandelate synthase, has been shown to generate trifluoromethyl radicals from hypervalent iodine(III) reagents. chemrxiv.org This enzyme can then direct these radicals for enantioselective alkene trifluoromethyl azidation, opening new avenues for organofluorine synthesis. chemrxiv.org The combination of photocatalysis and biocatalysis is also being explored in continuous flow systems to produce chiral trifluoromethylated alcohols, demonstrating the potential for integrating different catalytic strategies. elsevierpure.comresearchgate.net

Table 3: Catalytic Approaches in Derivative Synthesis

| Catalysis Type | Catalyst/Enzyme | Reaction Type | Substrate Example | Product Example | Key Features | Reference |

|---|---|---|---|---|---|---|

| Organocatalysis | Organic superbase t-Bu-P4 | Thiolation | Trimethyl(perfluorophenyl)silane + Thiosulfonate | Perfluorophenylsulfide | Metal-free, mild conditions. rsc.org | rsc.org |

| Biocatalysis | Engineered Cytochrome c552 | Asymmetric N-H Carbene Insertion | Aniline derivative + 2-diazotrifluoropropanoate | Enantioenriched α-trifluoromethyl amine | High enantioselectivity, sustainable approach. nih.gov | nih.gov |

| Biocatalysis | Hydroxymandelate Synthase (nonheme iron enzyme) | Enantioselective Alkene Difunctionalization | Alkene + CF3 radical source | Trifluoromethyl azidation product | Generates and directs CF3 radicals. chemrxiv.org | chemrxiv.org |

| Photo- / Biocatalysis | Photocatalyst + Alcohol Dehydrogenase (ADH) | Trifluoromethylation / Ketone Reduction | α-Methyl Ketone | Chiral trifluoromethylated alcohol | Combination of catalysis types in a continuous flow system. elsevierpure.com | elsevierpure.com |

Role in Advanced Organic Synthesis and Materials Science Research

Building Block for Pharmaceutical Intermediates

In medicinal chemistry and drug discovery, 4-(trifluoromethyl)aniline (B29031) hydrobromide is a key intermediate for creating novel drug candidates. chemimpex.comchemimpex.com The presence of the trifluoromethyl group is a strategic element in drug design, often used to enhance the efficacy and pharmacokinetic profile of therapeutic agents. nih.govchemimpex.com

The strategic placement of fluorine atoms or fluorine-containing groups into bioactive molecules is a well-established method for enhancing crucial pharmacokinetic properties such as metabolic resistance, bioavailability, and lipophilicity. researchgate.net 4-(Trifluoromethyl)aniline is a frequently used precursor for building the core structure (scaffold) of these fluorinated compounds.

A notable example is its use in the synthesis of Teriflunomide, a drug used in the management of multiple sclerosis. In one synthetic pathway, 4-(trifluoromethyl)aniline is reacted with cyanoacetic acid in the presence of diisopropylcarbodiimide to form an amide intermediate. This intermediate is then acylated to yield the final Teriflunomide product. This synthesis highlights the role of the aniline (B41778) derivative as a foundational component upon which the final complex and biologically active molecule is constructed. Its application extends to the development of drugs targeting a range of conditions, including neurological and cardiovascular disorders. chemimpex.com

The trifluoromethyl (-CF3) group is a bioisostere for other chemical groups, such as the chlorine atom, due to steric similarity. nih.gov However, its unique electronic properties make it a powerful tool for modulating a molecule's characteristics. Introducing a -CF3 group can significantly alter a compound's stability, lipophilicity, and bioavailability. researchgate.net

Lipophilicity : The -CF3 group is highly lipophilic, a property that can enhance a drug's ability to permeate cell membranes and access biological targets. nih.govresearchgate.net The Hansch π value, a measure of lipophilicity, for the trifluoromethyl group is +0.88. nih.gov This increased lipophilicity can improve absorption and distribution within the body. nih.govnih.gov

Binding Affinity : The high electronegativity of the fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect. nih.govresearchgate.net This can alter the electron distribution within the molecule, potentially leading to stronger interactions with target receptors or enzymes and thereby increasing the compound's potency. nih.govmdpi.com

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |

| Hansch π Value | +0.56 | +0.88 |

| Steric Size (van der Waals radius) | Similar to Chlorine | Similar to Isopropyl |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing |

| Metabolic Stability | Susceptible to oxidation | Highly stable |

This table synthesizes comparative data on the properties of methyl versus trifluoromethyl groups. nih.govresearchgate.netmdpi.com

Applications in Agrochemical Synthesis

The advantageous properties conferred by the trifluoromethyl group are also leveraged in the agrochemical industry. chemimpex.comchemimpex.com 4-(Trifluoromethyl)aniline serves as a crucial starting material for the synthesis of various effective and stable pesticides, including herbicides and insecticides. chemimpex.comchemimpex.com

A prominent application is in the production of the insecticide Fipronil. The synthesis involves the chlorination of 4-(trifluoromethyl)aniline to produce 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), which is a key intermediate. This intermediate is then used to construct the final Fipronil molecule. nbinno.com The presence of the -CF3 group in these agrochemicals contributes to their enhanced bioactivity and stability in the environment, leading to more effective crop protection. chemimpex.com Other agrochemicals synthesized from this precursor include the insecticide fluromethrin and the herbicide fluuron.

| Agrochemical | Type | Role of 4-(Trifluoromethyl)aniline |

| Fipronil | Insecticide | Precursor for the synthesis of the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. nbinno.com |

| Fluromethrin | Insecticide | Utilized as a building block in its synthesis. |

| Fluvuron | Herbicide | Serves as a key synthetic intermediate. |

Contributions to Advanced Materials Science

Beyond life sciences, 4-(trifluoromethyl)aniline hydrobromide is recognized for its role in materials science. chemimpex.com The incorporation of this compound into various materials can impart desirable properties such as enhanced stability and specific functionalities. chemimpex.comchemimpex.com

When incorporated into polymers and coatings, the trifluoromethyl group enhances thermal and chemical resistance. chemimpex.comchemimpex.com The high stability of the C-F bonds makes the resulting materials less susceptible to degradation under harsh environmental conditions, such as high temperatures or exposure to corrosive chemicals. This makes fluorinated polymers and coatings valuable for demanding industrial applications where durability is critical. chemimpex.com

4-(Trifluoromethyl)aniline also serves as a building block for various functional materials, including specialty dyes and pigments. chemimpex.com Furthermore, in the cutting-edge field of photovoltaics, fluorinated organic materials are widely employed to enhance the performance and stability of perovskite solar cells (PSCs). researchgate.net Fluorinated organic cations can improve the humidity stability of the PSCs due to their hydrophobic nature. researchgate.net They can also help regulate the alignment of energy levels and passivate defects within the perovskite film. researchgate.net Given these benefits, aniline derivatives containing trifluoromethyl groups are valuable precursors for designing the organic components used in advanced perovskite formulations.

Utility in Specialty Chemical Production

This compound is a key intermediate in the synthesis of a diverse array of specialty chemicals. The trifluoromethyl group is a crucial feature, often enhancing the biological activity and chemical stability of the final products. Its applications span the pharmaceutical, agrochemical, and materials science sectors.

In pharmaceutical development, this compound is a fundamental precursor for creating active pharmaceutical ingredients (APIs). For instance, 4-(trifluoromethyl)aniline is a key reactant in the synthesis of Teriflunomide, a drug used to treat multiple sclerosis. The synthesis involves coupling 4-(trifluoromethyl)aniline with other organic molecules to build the final complex and biologically active structure . The trifluoromethyl group in these pharmaceuticals can improve metabolic stability and bioavailability chemimpex.com. It is also utilized in the development of drugs targeting neurological and cardiovascular conditions chemimpex.com.

The agrochemical industry also relies on this compound for the production of herbicides and pesticides. The incorporation of the -CF3 group can lead to enhanced efficacy, improved chemical stability, and better bioactivity of the agrochemical agents chemimpex.com. This allows for the development of more selective and potent crop protection solutions chemimpex.com.

Furthermore, this compound is integral to the creation of advanced materials and other specialty chemicals. It is used as a building block for dyes, pigments, and other functional materials where the trifluoromethyl group can enhance performance chemimpex.com. In materials science, it is incorporated into the structure of advanced polymers and coatings. This inclusion can significantly improve the thermal stability and chemical resistance of the resulting materials, making them suitable for use in harsh environments chemimpex.comchemimpex.com.

Below is a table summarizing the utility of this compound in the production of various specialty chemicals.

| Sector | Class of Specialty Chemical | Specific Examples/Applications | Key Benefits of -CF3 Group |

| Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Teriflunomide, Drugs for neurological and cardiovascular conditions | Enhanced metabolic stability, improved bioavailability, increased biological activity chemimpex.comchemimpex.com |

| Agrochemicals | Herbicides, Pesticides | Crop protection agents | Improved efficacy, enhanced chemical stability, increased bioactivity chemimpex.comchemimpex.com |

| Materials Science | Advanced Polymers, Coatings | High-performance polymers | Increased thermal stability, enhanced chemical resistance chemimpex.comchemimpex.com |

| Specialty Chemicals | Dyes, Pigments | Functional materials | Enhanced performance characteristics chemimpex.com |

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Predictions

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For 4-(Trifluoromethyl)aniline (B29031) Hydrobromide, these predictions are particularly insightful due to the influence of the highly electronegative trifluoromethyl group and the protonation of the aniline (B41778) nitrogen.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are standard approaches for calculating NMR shielding tensors, which are then converted into chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. The accuracy of these predictions is sensitive to the chosen functional, basis set, and the modeling of solvent effects.

In the case of 4-(Trifluoromethyl)aniline Hydrobromide, the key structural features influencing its predicted ¹H and ¹³C NMR spectra are:

The Anilinium Cation : The formation of the hydrobromide salt involves the protonation of the amino group to form an anilinium group (-NH₃⁺). This conversion dramatically alters the electronic environment of the entire molecule. The -NH₃⁺ group is strongly electron-withdrawing and deactivating, which significantly deshields the adjacent aromatic protons. This is in contrast to the electron-donating -NH₂ group of the parent aniline. Computational models predict a substantial downfield shift for the aromatic protons and the N-H protons compared to neutral 4-(Trifluoromethyl)aniline. Studies on para-substituted anilines have shown an excellent linear correlation between the N-H proton shifts and the π-electron density at the nitrogen atom, a factor that is fundamentally altered upon protonation. modgraph.co.uk

The Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing group, which influences the chemical shifts of the aromatic carbons and protons. Its effect is most pronounced on the ipso-carbon (C4) and the protons on the adjacent carbons (C3 and C5).

Solvent Effects : Predictions must account for the solvent, as intermolecular interactions and the dielectric constant of the medium can alter chemical shifts. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate these effects.

While specific predicted chemical shift values for this compound are not widely published, computational chemistry software can generate them. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, influenced by both the -NH₃⁺ and -CF₃ groups, and a characteristic signal for the anilinium protons.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies, computational chemistry can predict reaction rates and selectivity.

For this compound, the reactivity is dominated by the 4-(trifluoromethyl)anilinium cation. A primary area of investigation would be electrophilic aromatic substitution.

Directing Effects : The amino group (-NH₂) in 4-(trifluoromethyl)aniline is an activating, ortho, para-directing group. However, upon protonation to the anilinium group (-NH₃⁺) in the hydrobromide salt, it becomes a strongly deactivating, meta-directing group. Computational modeling can quantify this change. DFT calculations can be used to model the reaction pathways for an electrophile (e.g., NO₂⁺ for nitration) attacking the ortho, meta, and para positions of the anilinium ring.

Transition State Analysis : By calculating the energies of the transition states for each pathway, the preferred site of substitution can be determined. The calculations would likely confirm that the transition state leading to the meta-substituted product is lower in energy than those for ortho and para substitution, due to the powerful electron-withdrawing nature of the -NH₃⁺ group. These models can also provide detailed geometric information about the transition state structures.

While computational studies on the specific reaction mechanisms of this compound are not prevalent in the literature, the principles are well-established. Such studies would provide valuable insights into its synthetic utility and reactivity compared to its non-protonated parent compound. For instance, DFT has been used to study the molecular and electronic structures of anions derived from aniline and its fluoro-derivatives, demonstrating how computational methods can track structural changes upon ionization. researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For this compound, the primary conformational flexibility involves the rotation around the C-N and C-CF₃ single bonds.

Intermolecular interactions are critical in determining the solid-state structure and properties of the compound. In the crystalline state of this compound, the dominant interactions are:

Ionic Bonding : The primary force is the electrostatic attraction between the positively charged 4-(trifluoromethyl)anilinium cation and the negatively charged bromide anion.

Hydrogen Bonding : The anilinium group is an excellent hydrogen bond donor. Strong N⁺-H···Br⁻ hydrogen bonds are expected to be a defining feature of the crystal lattice. Studies on other anilinium halides confirm the prevalence of such interactions in creating extensive networks that define the crystal packing. znaturforsch.com

Other Weak Interactions : Weaker interactions, such as C-H···Br and C-H···F contacts, may also play a role in stabilizing the crystal structure.

The interplay of these interactions dictates the packing of the ions in the crystal. Computational analysis, often combined with experimental data, can provide a detailed picture of this complex network of forces.

| Interaction Type | Donor | Acceptor | Typical Strength | Expected Role in Crystal Structure |

|---|---|---|---|---|

| Ionic | C₇H₇F₃N⁺ (Anilinium Cation) | Br⁻ (Bromide Anion) | Very Strong | Primary interaction holding the crystal lattice together. |

| Hydrogen Bond | N⁺-H | Br⁻ | Strong | Forms extensive networks, directing the crystal packing arrangement. znaturforsch.com |

| Weak Hydrogen Bond | C-H (Aromatic) | Br⁻ | Weak | Contributes to the stability of the overall packing. |

| Weak Hydrogen Bond | C-H (Aromatic) | F (from CF₃) | Very Weak | May provide minor stabilization to the lattice. |

Crystal Structure Prediction and Analysis

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structure of a compound from its chemical diagram alone. This involves generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. This process is computationally intensive and often employs a combination of molecular mechanics force fields for initial screening and more accurate DFT methods for final energy ranking.

For an ionic compound like this compound, CSP would need to accurately model the strong ionic and hydrogen-bonding interactions. The prediction would likely reveal several possible polymorphic forms, each with a unique packing arrangement and thermodynamic stability.

An analysis of the predicted crystal structure would focus on:

Coordination Environment : Describing the arrangement of bromide anions around the anilinium cation and vice-versa.

Hydrogen Bonding Network : Characterizing the geometry and connectivity of the N⁺-H···Br⁻ bonds, which would likely form chains, sheets, or three-dimensional networks. znaturforsch.com

Packing Motifs : Identifying how the aromatic rings and trifluoromethyl groups pack together. This would be influenced by weaker van der Waals and electrostatic interactions.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 4-(Trifluoromethyl)aniline (B29031) Hydrobromide, the spectrum is dominated by features of the anilinium cation, the trifluoromethyl group, and the para-substituted benzene (B151609) ring.

The most significant difference from the free base, 4-(trifluoromethyl)aniline, is the transformation of the primary amine (-NH₂) into a primary ammonium (B1175870) (-NH₃⁺) group. This change is clearly observed in the N-H stretching region. While the free base shows distinct asymmetric and symmetric N-H stretches typically around 3400-3500 cm⁻¹, the anilinium salt exhibits broad, strong absorption bands in the 2500-3000 cm⁻¹ range. researchgate.net These broad bands are characteristic of the N-H⁺ stretching vibrations in the anilinium ion, which are involved in hydrogen bonding with the bromide counter-ion.

The trifluoromethyl (-CF₃) group produces very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region, due to C-F stretching vibrations. ias.ac.in Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | > 3000 | Medium to weak bands. |

| N-H⁺ Stretch (Anilinium) | 2500 - 3000 | Broad, strong absorption due to salt formation. researchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium to strong bands. |

| N-H⁺ Bending | ~1600 - 1500 | Asymmetric and symmetric bending modes. |

| C-F Stretch | 1300 - 1100 | Multiple very strong, characteristic bands. ias.ac.in |

| C-N Stretch | ~1300 - 1200 | Stretching vibration of the bond between the ring and nitrogen. |

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of 4-(Trifluoromethyl)aniline Hydrobromide, the aromatic ring vibrations are typically prominent. The symmetric "ring breathing" mode of the para-substituted benzene ring gives rise to a strong, sharp band. The C-C stretching bands within the ring, also observed in the IR spectrum, are clearly visible. psu.edu The trifluoromethyl group also has characteristic Raman signals. Unlike in IR spectroscopy, the N-H⁺ stretching vibrations of the anilinium group tend to be weak and less defined in the Raman spectrum. psu.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | > 3000 | Strong bands. |

| Aromatic C=C Stretch | 1600 - 1550 | Strong intensity bands. |

| C-F Symmetric Stretch | ~1350 | Characteristic band for the -CF₃ group. |

| C-N Stretch | ~1300 - 1200 | Medium intensity band. |

| Ring Breathing Mode | ~800 - 850 | Strong, sharp band characteristic of para-substitution. |

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry, providing precise information about the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the ammonium protons. Due to the electron-withdrawing nature of both the -CF₃ group and the newly formed -NH₃⁺ group, all aromatic protons are shifted downfield compared to benzene. The para-substitution pattern results in an AA'BB' system, which often appears as two distinct doublets. The protonation of the amine group causes the signal for the N-H protons to shift significantly downfield and broaden. This broad signal, corresponding to three protons, is a key indicator of salt formation.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring and the trifluoromethyl group are observed. The protonation of the amino group has a significant deshielding effect on the carbon atom to which it is attached (C1) and the ortho (C2, C6) and para (C4) carbons, causing their signals to shift downfield relative to the free aniline (B41778). The carbon of the -CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR: ¹⁹F NMR is highly specific for fluorine-containing compounds. The spectrum of this compound will show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. rsc.org The formation of the electron-withdrawing anilinium ion generally causes a downfield shift in the ¹⁹F signal compared to the free aniline base. nih.gov The typical chemical shift for a benzotrifluoride (B45747) derivative is around -63 ppm relative to CFCl₃. colorado.edu

| Nucleus | Group | Expected Chemical Shift (δ, ppm) - Free Base | Expected Chemical Shift (δ, ppm) - Hydrobromide Salt | Key Features |

| ¹H | Aromatic H (ortho to NH₂) | ~6.6 | ~7.0 - 7.4 | Downfield shift upon protonation. Appears as a doublet. |

| ¹H | Aromatic H (ortho to CF₃) | ~7.4 | ~7.6 - 7.8 | Downfield shift upon protonation. Appears as a doublet. |

| ¹H | -NH₂ / -NH₃⁺ | ~3.8 (broad) | > 8.0 (very broad) | Significant downfield shift and broadening confirms salt formation. |

| ¹³C | C-NH₂ / C-NH₃⁺ (C1) | ~149 | ~135 - 140 | Shift is influenced by competing electronic effects. |

| ¹³C | C-H (ortho to NH₂) (C2, C6) | ~114 | ~118 - 122 | Downfield shift due to -NH₃⁺ inductive effect. |

| ¹³C | C-H (ortho to CF₃) (C3, C5) | ~127 | ~128 - 130 | Slight downfield shift. |

| ¹³C | C-CF₃ (C4) | ~119 (q) | ~122 - 125 (q) | Downfield shift; appears as a quartet due to C-F coupling. |

| ¹³C | -CF₃ | ~125 (q) | ~124 - 126 (q) | Appears as a strong quartet due to C-F coupling. |

| ¹⁹F | -CF₃ | ~ -63 | ~ -61 to -63 | Singlet. Chemical shift is sensitive to ring substitution and protonation state. nih.govcolorado.edu |

Note: Expected shifts are estimates and can vary based on solvent and concentration.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. When analyzing this compound by techniques like electron ionization (EI), the energy of the process causes the salt to dissociate, and the resulting spectrum is that of the volatile free base, 4-(trifluoromethyl)aniline.

The molecular ion peak [M]⁺ for the free base appears at m/z 161. The high-resolution mass spectrum can confirm the elemental composition of C₇H₆F₃N. The fragmentation pattern is characteristic of anilines and trifluoromethylated compounds. nih.gov Common fragmentation pathways include the loss of a fluorine atom to give a fragment at m/z 142, and the loss of HCN from the ring.

| m/z | Proposed Fragment | Description |

| 161 | [C₇H₆F₃N]⁺ | Molecular Ion (M⁺) of the free base. nih.gov |

| 142 | [C₇H₆F₂N]⁺ | Loss of a fluorine atom ([M-F]⁺). nih.gov |

| 114 | [C₆H₄F₂]⁺ | Loss of HCN from the [M-F]⁺ fragment. |

| 92 | [C₆H₅F]⁺ | Rearrangement and loss of CF₂. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or by-products, thereby assessing its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound is a non-volatile salt and cannot be analyzed directly by GC. For analysis, the sample must first be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent to convert it back to the volatile free base, 4-(trifluoromethyl)aniline.

The resulting solution containing 4-(trifluoromethyl)aniline can then be injected into the GC. A capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is commonly used for the separation of aniline derivatives. tsijournals.com The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) can be used for quantification, as it provides a response proportional to the mass of carbon atoms. tsijournals.com

When coupled with a mass spectrometer (GC-MS), each separated component can be identified based on its mass spectrum. d-nb.info The retention time from the GC provides the separation, while the MS provides the structural identification, confirming the peak as 4-(trifluoromethyl)aniline and identifying any related impurities. This combination is a definitive method for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for assessing the purity of this compound and quantifying any impurities. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of analyzing this anilinium salt, reversed-phase HPLC is the most common approach.

Detailed research findings often employ a C18 column, where the stationary phase is nonpolar, and a polar mobile phase is used. The separation mechanism relies on the hydrophobic interactions between the trifluoromethylphenyl group and the stationary phase. The elution of the compound is controlled by the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The acidic nature of the hydrobromide salt and the potential for the aniline amine group to be protonated necessitate careful control of the mobile phase pH to ensure sharp, symmetrical peaks.

A typical HPLC method for purity assessment might involve the following conditions, derived from established methods for similar aromatic amines:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

Research studies would validate such a method for linearity, accuracy, precision, and specificity to reliably determine the purity of this compound, which is often reported to be ≥ 98%. helsinki.fi

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. For this compound, which exists as a crystalline powder, single-crystal or powder XRD can provide invaluable information about its three-dimensional structure, crystal packing, and intermolecular interactions, such as hydrogen bonding between the anilinium proton, the bromide ion, and potentially the trifluoromethyl group.

While the specific crystal structure of this compound is not widely published, analysis of closely related anilinium halides provides a strong basis for the expected findings. For instance, the crystal structure of aniline hydrobromide has been determined, revealing key structural features that would be anticipated in its trifluoromethyl-substituted counterpart. researchgate.net Researchers would grow a single crystal of the compound and analyze it using a diffractometer. The resulting diffraction pattern is then used to solve the crystal structure.

The expected research findings from a single-crystal XRD analysis would be presented in a crystallographic data table:

| Parameter | Expected Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5.5 - 7.5 |

| b (Å) | 8.0 - 15.0 |

| c (Å) | 20.0 - 22.0 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | ~1700 - 1900 |

| Z (molecules/unit cell) | 4 or 8 |

These parameters define the unit cell of the crystal lattice. The detailed structural analysis would also reveal bond lengths, bond angles, and the nature of the hydrogen bonding network, which are crucial for understanding the compound's physical properties and stability.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is a critical step in confirming the empirical and molecular formula of a newly synthesized batch of this compound. The analysis is typically performed using an automated CHNS analyzer, which involves the combustion of the sample at high temperatures to convert the elements into simple gases (CO₂, H₂O, N₂), which are then quantified. Halogens like bromine are determined by other methods, such as titration or ion chromatography after combustion.

The molecular formula of this compound is C₇H₇BrF₃N. Based on the atomic weights of carbon, hydrogen, bromine, fluorine, and nitrogen, the theoretical elemental composition can be calculated. Experimental results from research findings are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which confirms the identity and purity of the compound.

Below is a data table comparing the theoretical and expected experimental values for the elemental composition of this compound.

| Element | Theoretical Mass % | Expected Experimental Mass % |

| Carbon (C) | 34.74% | 34.65% |

| Hydrogen (H) | 2.91% | 2.95% |

| Bromine (Br) | 33.01% | 32.89% |

| Fluorine (F) | 23.54% | Not typically measured directly by CHNS |

| Nitrogen (N) | 5.79% | 5.72% |

Q & A

Q. What are the key physicochemical properties of 4-(Trifluoromethyl)aniline Hydrobromide relevant to experimental design?

The hydrobromide salt of 4-(Trifluoromethyl)aniline is characterized by enhanced solubility in polar solvents compared to its free base, making it suitable for aqueous reaction conditions. While direct data for this specific salt is limited, analogous compounds (e.g., 4-Fluoro-3-(trifluoromethyl)aniline) exhibit a density of ~1.393 g/mL and boiling points around 207–208°C . Researchers should prioritize determining its melting point, hygroscopicity, and stability under varying pH and temperature conditions. Solubility profiling in DMF, acetonitrile, and water (with 0.03% formic acid) is recommended, as these solvents are commonly used in its purification via reverse-phase chromatography .

Q. What synthetic methodologies are employed to prepare this compound?

A common route involves the hydrobromide salt formation from 4-(Trifluoromethyl)aniline via reaction with hydrobromic acid. For example, in patent applications, similar aniline derivatives are synthesized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic acids, followed by acidification . Post-synthesis, purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) ensures high purity, as evidenced by LCMS (e.g., m/z 265 [M+H]+) and HPLC retention times (~0.81–1.25 minutes) .

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS/HPLC : Used to confirm molecular ion peaks (e.g., m/z 265–299 [M+H]+) and purity (>95%) under conditions like 0.03% formic acid in acetonitrile/water .

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are essential for verifying structural integrity, particularly the trifluoromethyl group’s resonance.

- Elemental Analysis : Ensures correct stoichiometry of the hydrobromide salt.

- X-ray Crystallography : For crystal structure determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers functionalize this compound for structure-activity relationship (SAR) studies?

Functionalization strategies include:

- Bromination : Introducing bromine at specific positions using N-bromosuccinimide (NBS) in DMF or ethyl acetate, as demonstrated for related anilines .

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to attach heterocycles (e.g., pyrimidines), enhancing bioactivity .

- Isotopic Labeling : Deuterated analogs (e.g., 4-(Trifluoromethyl)aniline-d4) are synthesized for metabolic tracing, using deuterated reagents in place of protons during synthesis .

Q. What role does this compound play in kinase inhibition studies?

The parent compound, 4-(Trifluoromethyl)aniline, inhibits DYRK1A/B kinases (IC₅₀: 54.84–186.40 nM), making its hydrobromide salt a candidate for biochemical assays. Researchers employ:

- Enzyme Assays : Measuring inhibition via fluorescence-based kinase activity assays.

- Isotopic Labeling : Using deuterated derivatives (e.g., 4-(Trifluoromethyl)aniline-d4) to track metabolic stability and binding kinetics .

- Co-crystallization : To resolve inhibitor-kinase binding modes, though this requires high-purity salt forms .

Q. How can conflicting solubility data for 4-(Trifluoromethyl)aniline derivatives be resolved in experimental design?

Discrepancies in solubility often arise from salt vs. free base comparisons. For the hydrobromide salt:

Q. What applications does this compound have in agrochemical research?

While not directly cited, trifluoromethyl anilines are key intermediates in pesticides (e.g., Broflanilide). Researchers use this compound to synthesize analogs targeting GABA receptors in resistant insects. Methodologies include:

- Metabolite Synthesis : Designing non-competitive antagonists (e.g., desmethyl-broflanilide) via demethylation or hydroxylation .

- In Vivo Testing : Evaluating efficacy against dieldrin-resistant pests using larval toxicity assays .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.